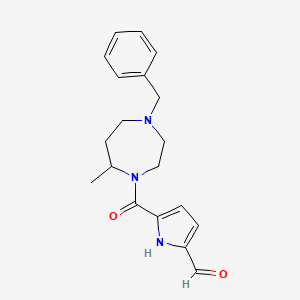
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly used as recreational drugs due to their stimulant properties. However, BMDP is not intended for human consumption and is only used for scientific research purposes.
Mécanisme D'action
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde acts as a reuptake inhibitor of both serotonin and dopamine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been found to induce hyperlocomotion and stereotypy in animal models, which are behaviors associated with the activation of the dopamine system. It has also been shown to produce anxiogenic effects, which are behaviors associated with increased anxiety. This compound has been found to have a half-life of approximately 2 hours in rats, which suggests that it is rapidly metabolized and eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde in lab experiments is that it has a high affinity for both serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using this compound is that it is not approved for human use and therefore cannot be used in clinical trials.
Orientations Futures
There are several future directions for research on 5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde. One area of research could focus on the potential therapeutic applications of this compound, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research could focus on the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, research could focus on the long-term effects of this compound on the brain and behavior, particularly with regard to the potential for addiction and dependence.
Méthodes De Synthèse
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-benzyl-7-methyl-1,4-diazepane-1-carbonyl chloride with 2-pyrrolecarbaldehyde in the presence of a base. The resulting product is purified through column chromatography and recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
5-(4-Benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which is a protein that plays a key role in regulating mood and behavior. This compound has also been found to have an affinity for the dopamine transporter, which is a protein that is involved in reward and motivation.
Propriétés
IUPAC Name |
5-(4-benzyl-7-methyl-1,4-diazepane-1-carbonyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-9-10-21(13-16-5-3-2-4-6-16)11-12-22(15)19(24)18-8-7-17(14-23)20-18/h2-8,14-15,20H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFKTZZZJGLLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=CC=C(N2)C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)
![4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2603482.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2603484.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate](/img/structure/B2603485.png)
![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)
![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)



